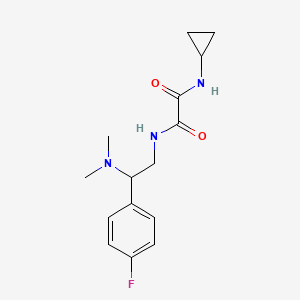

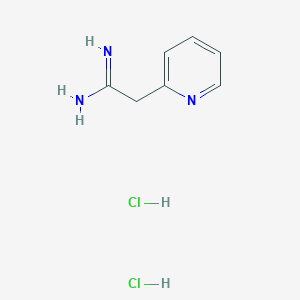

![molecular formula C26H34N2O8S B2552345 diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-78-3](/img/structure/B2552345.png)

diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a structurally complex molecule that features a thienopyridine core substituted with a triethoxybenzamido group and diethyl dicarboxylate groups. This molecule is related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For example, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is used as a starting material for constructing novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving the formation of the thienopyridine core followed by functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds often features a planar thienopyridine moiety, as seen in the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate . The presence of substituents like methoxy groups can influence the hydrogen bonding patterns within the crystal, as observed in methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These interactions can affect the overall stability and properties of the crystal.

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the presence of the diethyl dicarboxylate groups and the substituted benzamido group. In related compounds, these functional groups participate in various chemical reactions, such as condensation reactions to form chromeno[4,3-b]pyridines . The electron-donating methoxy groups in the triethoxybenzamido substituent may also affect the reactivity of the aromatic ring towards electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are not provided, related compounds exhibit properties such as solubility in organic solvents, melting points, and crystallinity that are influenced by their molecular structure. For instance, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate shows intermolecular and intramolecular hydrogen bonding, which can affect the melting point and solubility . The presence of fluorine atoms in some related compounds can also contribute to their physical properties, as seen in the moderate antituberculosis activity of a fluorinated pyrazolopyrimidine derivative .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been utilized as a starting material for constructing novel heterocyclic systems. It has played a crucial role in synthesizing derivatives like pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Ahmed, 2002).

Anticancer Activity

The compound has served as a building block for the synthesis of new heterocycles incorporating the thiophene unit. Some of these newly synthesized compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, where certain derivatives displayed potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Development of Polyfunctionalized Heterocyclic Derivatives

Novel synthesis methodologies utilizing this compound have led to the efficient creation of diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These methodologies feature operational simplicity, short reaction times, and environmentally benign conditions, highlighting the compound's versatility in facilitating organic synthesis (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis of Neuroleptic Agents

The compound has also contributed to the synthesis of neuroleptic agents, demonstrating its broad applicability in medicinal chemistry. These synthesized agents showed significant potential compared to existing treatments, further underscoring the compound's value in drug development processes (de Paulis et al., 1986).

properties

IUPAC Name |

diethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O8S/c1-6-32-18-13-16(14-19(33-7-2)22(18)34-8-3)23(29)27-24-21(25(30)35-9-4)17-11-12-28(15-20(17)37-24)26(31)36-10-5/h13-14H,6-12,15H2,1-5H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUADFUFMLUDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

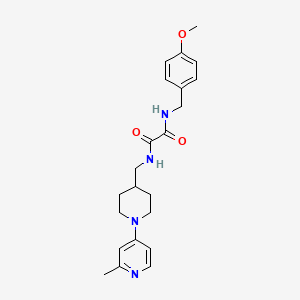

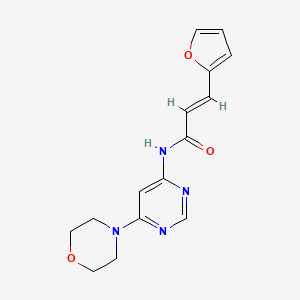

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

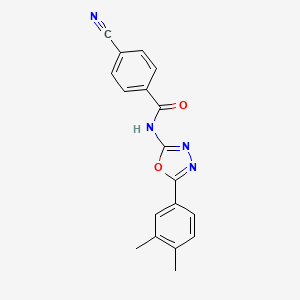

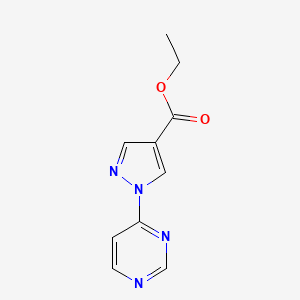

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

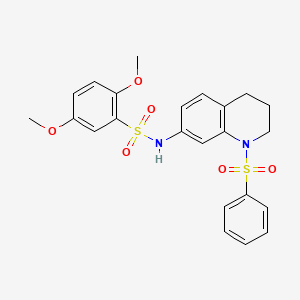

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)